molecular formula C11H14N2O B11060766 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)urea

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)urea

Cat. No.: B11060766
M. Wt: 190.24 g/mol
InChI Key: ZPJRCLDIVWNAMW-UHFFFAOYSA-N
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Description

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)urea is an organic compound with a unique structure that includes a tetrahydronaphthalene moiety attached to a urea group

Preparation Methods

The synthesis of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)urea typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-amine with an isocyanate or a carbamoyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)urea can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea group can form hydrogen bonds with active sites, leading to inhibition or modulation of enzyme activity. The tetrahydronaphthalene moiety may contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)urea can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of the tetrahydronaphthalene and urea functionalities, which can lead to distinct chemical and biological properties.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

5,6,7,8-tetrahydronaphthalen-2-ylurea

InChI

InChI=1S/C11H14N2O/c12-11(14)13-10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2,(H3,12,13,14)

InChI Key

ZPJRCLDIVWNAMW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)NC(=O)N

Origin of Product

United States

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